Kribb11
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Overview
Description
Mechanism of Action
Target of Action
Kribb11 is a compound that primarily targets Heat Shock Factor 1 (HSF1) . HSF1 is the master switch for heat shock protein (HSP) expression in eukaryotes . It also targets microglia , key components of the central innate immune system .
Mode of Action
This compound inhibits HSF1 function by impairing the recruitment of Positive Transcription Elongation Factor b to the hsp70 promoter . It has been reported to suppress nitric oxide production in microglia and induce significant elongations of the processes in microglia in cultured and in vivo conditions in a reversible manner .
Biochemical Pathways
This compound’s action is associated with the Akt signaling pathway . It has been found that this compound incubation up-regulates phospho-Akt in cultured microglia . The regulatory effect of this compound is Akt-dependent, and Akt inhibition blocks the pro-elongation effect of this compound on microglial process .
Result of Action
This compound has been shown to substantially inhibit the growth of A172 glioma cells by inducing apoptosis . At the molecular level, this compound decreases anti-apoptotic protein MCL-1 levels, which is attributable to the increase in MULE ubiquitin ligase levels . It also prevents microglial activation and neuroinflammation-associated behavioral deficits possibly through inducing the Akt-mediated elongation of microglial process .
Action Environment
The action of this compound can be influenced by environmental factors such as heat shock. When cells are exposed to heat shock in the presence of this compound, the induction of HSF1 downstream target proteins such as HSP27 and HSP70 is blocked . .
Biochemical Analysis
Biochemical Properties
Kribb11 plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. One of its primary interactions is with heat shock factor 1 (HSF1), a transcription factor that regulates the expression of heat shock proteins (HSPs). This compound inhibits the function of HSF1, thereby reducing the expression of HSP70 and HSP90 . Additionally, this compound has been shown to up-regulate phospho-Akt in microglia, suggesting an Akt-dependent regulatory effect . These interactions highlight the compound’s potential in modulating stress responses and inflammatory pathways.
Cellular Effects
This compound exerts significant effects on various types of cells and cellular processes. In microglia, this compound promotes process elongation and suppresses neuroinflammation . It also prevents lipopolysaccharide (LPS)-induced inflammatory responses in primary cultured microglia and the prefrontal cortex . In cancer cells, particularly adult T-cell leukemia cells, this compound inhibits cell proliferation, induces DNA damage, and promotes caspase-mediated apoptosis . These effects are mediated through the suppression of key signaling pathways, including Akt, nuclear factor-κB, and AP-1 .
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. This compound binds to HSF1, inhibiting its function and preventing the recruitment of p-TEFb to the hsp70 promoter . This results in the downregulation of HSP70 and HSP90 expression. Additionally, this compound up-regulates phospho-Akt in microglia, which is essential for its pro-elongation effect on microglial processes . In cancer cells, this compound induces DNA damage, upregulates p53 and p21, and inhibits the expression of cyclin D2/E, CDK2/4, c-Myc, MDM2, and β-catenin . These molecular interactions contribute to the compound’s anti-inflammatory and anti-cancer properties.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound’s stability and degradation have been studied, revealing that its effects on cellular function are reversible and dependent on the duration of exposure . Long-term studies have shown that this compound can prevent LPS-induced depression-like behaviors in mice, indicating its potential for sustained therapeutic effects
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively promotes microglial process elongation and suppresses neuroinflammation without causing significant adverse effects . At higher doses, this compound may induce toxic effects, including DNA damage and apoptosis in cancer cells . These findings suggest that careful dosage optimization is necessary to maximize the therapeutic benefits of this compound while minimizing potential toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to stress responses and inflammation. By inhibiting HSF1, this compound disrupts the synthesis of heat shock proteins, which play a critical role in cellular stress responses . Additionally, this compound’s interaction with the Akt pathway in microglia suggests its involvement in metabolic processes related to cell survival and inflammation
Transport and Distribution
This compound is transported and distributed within cells and tissues through interactions with various transporters and binding proteins. In microglia, this compound’s effects on process elongation and inflammation are mediated through its localization in the prefrontal cortex and other brain regions . In cancer cells, this compound’s distribution is influenced by its binding to HSF1 and other cellular targets . These interactions determine the compound’s localization and accumulation within specific cellular compartments, influencing its overall efficacy.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound is primarily localized in the cytoplasm, where it interacts with HSF1 and other biomolecules . In microglia, this compound’s localization in the prefrontal cortex is essential for its anti-inflammatory effects . Additionally, this compound’s targeting signals and post-translational modifications may direct it to specific compartments or organelles, further influencing its activity and function.
Preparation Methods
KRIBB11 is synthesized through a series of chemical reactions involving indazole and pyridine derivativesThe reaction conditions often include the use of strong acids and bases, as well as specific temperature and pressure controls to ensure the desired product yield . Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
KRIBB11 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: The nitro group in this compound can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: this compound can undergo substitution reactions where functional groups on the indazole or pyridine rings are replaced with other groups. Common reagents used in these reactions include strong acids, bases, and catalysts.
Scientific Research Applications
KRIBB11 has been extensively studied for its applications in various scientific fields:
Chemistry: this compound is used as a model compound to study the inhibition of heat shock factor 1 and its downstream effects.
Biology: In biological research, this compound is used to investigate the role of heat shock proteins in cellular stress responses and apoptosis.
Medicine: this compound has shown potential as an anticancer agent by inducing apoptosis in cancer cells and inhibiting tumor growth. .
Comparison with Similar Compounds
KRIBB11 is unique in its specific inhibition of HSF1. Similar compounds that target heat shock proteins include:
Quercetin: A natural flavonoid that inhibits HSP70 synthesis.
Geldanamycin: An antibiotic that inhibits HSP90 function.
17-AAG (17-allylamino-17-demethoxygeldanamycin): A derivative of geldanamycin that also targets HSP90. Compared to these compounds, this compound specifically targets HSF1, making it a valuable tool for studying the regulation of heat shock proteins and their role in cancer.
Properties
IUPAC Name |
2-N-(1H-indazol-5-yl)-6-N-methyl-3-nitropyridine-2,6-diamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N6O2/c1-14-12-5-4-11(19(20)21)13(17-12)16-9-2-3-10-8(6-9)7-15-18-10/h2-7H,1H3,(H,15,18)(H2,14,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDJJEQIMIJJCLL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC(=C(C=C1)[N+](=O)[O-])NC2=CC3=C(C=C2)NN=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N6O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.